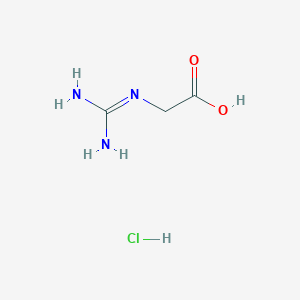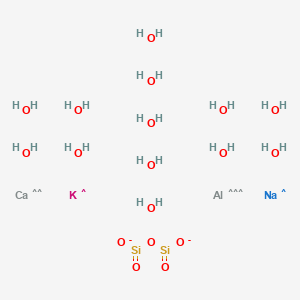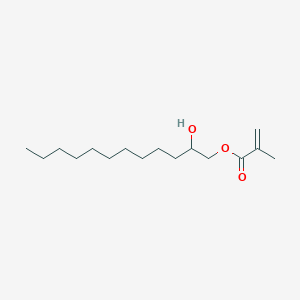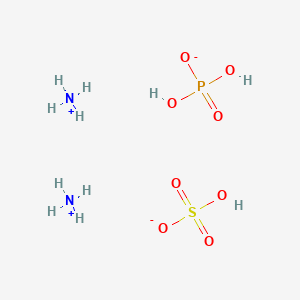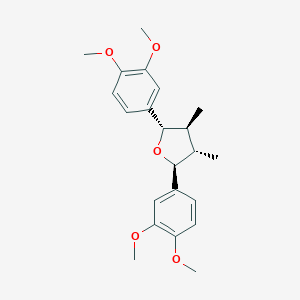![molecular formula C8H7NO3 B084015 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one CAS No. 14146-78-2](/img/structure/B84015.png)
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, also known as DPI, is a heterocyclic compound that has been widely used in scientific research. DPI has a unique structure that makes it an attractive target for synthesis and investigation.
Mechanism Of Action
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase and PKC by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in ROS production and PKC activity. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to inhibit the activity of other enzymes, such as xanthine oxidase and lipoxygenase, although the mechanism of inhibition is not well understood.
Biochemical And Physiological Effects
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of ROS production, the inhibition of PKC activity, and the inhibition of other enzymes. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.
Advantages And Limitations For Lab Experiments
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has several advantages for use in lab experiments, including its high purity, stability, and specificity for inhibiting NADPH oxidase and PKC. However, 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many future directions for the investigation of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, including the development of new synthesis methods, the investigation of its effects on other enzymes and signaling pathways, and the development of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one-based therapeutics for the treatment of various diseases. Additionally, the use of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one in combination with other compounds or therapies may enhance its effectiveness and reduce potential toxicity.
Synthesis Methods
The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with acetic anhydride and sulfuric acid. This reaction produces 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one as a white crystalline solid with a melting point of 212-215°C. The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been used in various scientific research applications, including as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase, an enzyme that generates ROS, and has been used to investigate the effects of ROS on cell signaling and gene expression. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been used as a tool for studying the role of protein kinase C (PKC) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of PKC, and has been used to investigate the effects of PKC on cell signaling and gene expression.
properties
CAS RN |
14146-78-2 |
|---|---|
Product Name |
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one |
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3,6-dimethylpyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H7NO3/c1-4-3-6-7(8(10)11-4)5(2)9-12-6/h3H,1-2H3 |
InChI Key |
AMBZCCYCUCSPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
synonyms |
4H-Pyrano[3,4-d]isoxazol-4-one,3,6-dimethyl-(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
